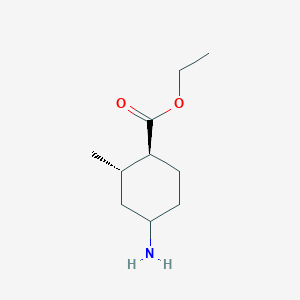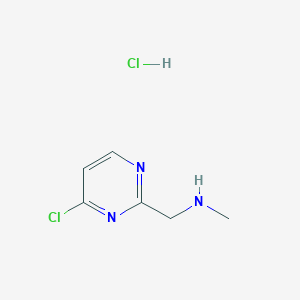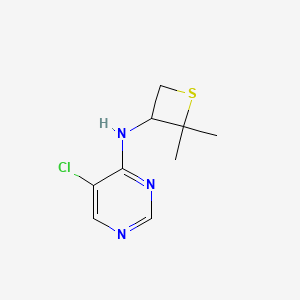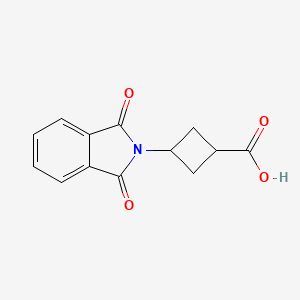
Methyl 2-(4-aminothian-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-aminothian-3-yl)acetate is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiane, a sulfur-containing heterocycle, and features an amino group at the 4-position and a methyl ester group at the 2-position of the thiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminothian-3-yl)acetate typically involves the following steps:
Formation of Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with sulfur sources under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Esterification: The final step involves the esterification of the carboxylic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反应分析
Types of Reactions
Methyl 2-(4-aminothian-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiane derivatives.
科学研究应用
Methyl 2-(4-aminothian-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfur-containing enzymes.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying the interactions of sulfur-containing compounds with biological systems.
作用机制
The mechanism of action of Methyl 2-(4-aminothian-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its amino and ester functional groups, forming hydrogen bonds or covalent interactions. The sulfur atom in the thiane ring can also participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-(4-aminothian-3-yl)acetate: can be compared with other thiane derivatives, such as:
Uniqueness
- Functional Groups : The presence of both an amino group and a methyl ester group in this compound makes it unique compared to other thiane derivatives.
- Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions and applications.
属性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
methyl 2-(4-aminothian-3-yl)acetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI 键 |
BLYYWQFGDODAIZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CSCCC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)



![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)


![{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13328338.png)
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13328342.png)


